Literature review of 3-chloro-5-(trifluoromethyl)anthranilic acid derivatives
Literature review of 3-chloro-5-(trifluoromethyl)anthranilic acid derivatives
An In-Depth Technical Guide to the Derivatives of 3-Chloro-5-(Trifluoromethyl)Anthranilic Acid: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: A Privileged Scaffold in Modern Drug Discovery
Anthranilic acid (2-aminobenzoic acid) and its analogues represent a "privileged scaffold" in medicinal chemistry, serving as the foundational framework for a multitude of therapeutic agents.[1][2][3][4][5][6] This versatile molecule is a precursor for numerous commercial drugs, including diuretics, anticoagulants, and the well-known fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][3][5] The inherent reactivity of its amino and carboxylic acid groups allows for extensive chemical modification, enabling the creation of large compound libraries for comprehensive structure-activity relationship (SAR) analysis.[4][5][6]
The strategic incorporation of a trifluoromethyl (-CF3) group is a cornerstone of modern drug design.[7] This small but powerful functional group can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, solubility, and binding interactions, often leading to enhanced biological activity and improved pharmacokinetic profiles.[7] When combined with a chloro substituent on the anthranilic acid core, the resulting 3-chloro-5-(trifluoromethyl)anthranilic acid scaffold offers a unique combination of electronic and steric properties, making its derivatives highly promising candidates for investigation across a spectrum of therapeutic areas. This guide provides a comprehensive review of the synthesis, biological activities, and future potential of this important class of compounds.
Part 1: Synthesis and Derivatization Strategies
The synthesis of derivatives based on the 3-chloro-5-(trifluoromethyl)anthranilic acid core relies on well-established organic chemistry principles, primarily involving modifications at the amine and carboxylic acid functionalities. The core scaffold itself is typically prepared from commercially available starting materials, such as 3-chloro-5-(trifluoromethyl)aniline.
General Synthetic Workflow
The primary route to generating a library of derivatives involves the amidation of the carboxylic acid group or the acylation of the amino group. The general workflow is a robust and versatile method for exploring the chemical space around the core scaffold.
Representative Experimental Protocol: Amide Synthesis
This protocol details a standard procedure for synthesizing an amide derivative from the core acid, a common step in building a compound library for screening.
Objective: To synthesize N-benzyl-3-chloro-5-(trifluoromethyl)-2-aminobenzamide.
Materials:
-
3-chloro-5-(trifluoromethyl)anthranilic acid
-
Benzylamine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-chloro-5-(trifluoromethyl)anthranilic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDAC (1.2 eq). Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% EtOAc in hexanes).
-
Workup: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-benzyl-3-chloro-5-(trifluoromethyl)-2-aminobenzamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: Diverse Biological Activities and Therapeutic Applications
Derivatives of the 3-chloro-5-(trifluoromethyl)anthranilic acid scaffold have demonstrated a wide range of biological activities, highlighting their potential in various therapeutic fields, from oncology to agriculture.
Anticancer Activity
The most prominently reported activity for trifluorinated anthranilic acid derivatives is their potential as anticancer agents.[1][8] Studies have shown that these compounds can exhibit significant cytotoxic effects against a variety of human cancer cell lines.
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Direct Cytotoxicity: Novel derivatives have shown potent antitumor activities, with some compounds exhibiting stronger effects than the standard chemotherapy drug 5-fluorouracil (5-FU).[8] For example, specific derivatives have demonstrated high efficacy against SMMC-7721 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells.[8]
-
Metal Complexes: The therapeutic potential can be further enhanced by synthesizing metal complexes. Cobalt and zinc complexes of trifluorinated anthranilic acid derivatives have shown particularly effective antitumor activity against A549 and HeLa (cervical cancer) cell lines, with IC₅₀ values in the low micromolar range.[3][8] The coordination of the metal ion is believed to play a crucial role in the compound's mechanism of action and toxicity.[8]
Table 1: Cytotoxic Activity of Representative Anthranilic Acid Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 8d | SMMC-7721 | 2.84 | [8] |
| 8k | MCF-7 | 4.56 | [8] |
| 8n | MCF-7 | 4.25 | [8] |
| 8a | A549 | 4.11 | [8] |
| 8n | A549 | 4.13 | [8] |
| Complex 10 | A549 | 1.369 | [8] |
| Complex 10 | HeLa | 2.129 |[8] |
Insecticidal and Antiviral Properties
Beyond oncology, the anthranilic acid scaffold is a validated platform for developing agrochemicals.
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Insecticides: Anthranilic diamides, such as the commercial insecticide Chlorantraniliprole, are a major class of insecticides.[9] New derivatives containing polyfluoroalkyl pyrazole moieties have been designed based on this scaffold, showing excellent insecticidal activity (100% at low concentrations) against pests like Mythimna separata (armyworm) and Plutella xylostella (diamondback moth).[9]
-
Antiviral Agents: In plant pathology, novel anthranilic diamide derivatives have been synthesized as potent antiviral agents.[10] These compounds have demonstrated excellent curative, protective, and inactivation activities against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[10] Mechanistic studies suggest these derivatives bind strongly to the viral coat protein, obstructing the assembly of new virus particles.[10]
Other Potential Therapeutic Targets
The broader class of anthranilic acid derivatives has been investigated for a wide array of other biological activities, suggesting additional avenues of research for the 3-chloro-5-(trifluoromethyl) scaffold. These activities include:
Part 3: Structure-Activity Relationships (SAR)
Understanding the relationship between a molecule's structure and its biological activity is critical for rational drug design. Analysis of various derivatives has provided key insights into the SAR for this scaffold.
-
Amide Substituents: In the context of insecticidal anthranilic diamides, the nature of the substituent on the amide moiety is crucial. It has been observed that bulky groups, such as isobutyl or isopentyl, can lead to a rapid decrease in activity, suggesting a sterically constrained binding pocket.[9]
-
Aromatic Ring Substitution: For antitubercular activity in related anthranilic acids, an increase in halogen size (e.g., from bromine to iodine) on the phenyl ring correlated with an increase in activity, indicating that bulky, hydrophobic substituents are preferred.[13] The position of these substituents is also critical for potency.
-
Bioisosteric Replacements: In antimalarial quinoxaline derivatives containing a trifluoromethyl group, bioisosteric replacement of a phenyl ring with a 2-thienyl or 2-furyl group was found to be a key characteristic for high activity.[14]
Part 4: Pharmacokinetic Profile and Considerations
While detailed pharmacokinetic (PK) data for 3-chloro-5-(trifluoromethyl)anthranilic acid derivatives are not extensively published, we can infer likely properties based on related compounds. The presence of both a halogen and a -CF3 group significantly increases lipophilicity, which has profound effects on a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Lipophilicity and Distribution: Increased lipophilicity (higher logD) generally leads to higher plasma protein binding and a larger volume of distribution.[13][15] For example, related hydrophobic anthranilic acids were found to be highly bound to plasma proteins.[13] A study on a trifluoromethyl-containing sulfonamide showed it penetrated well into highly vascularized organs like the spleen, lungs, and heart.[16]
-
Bioavailability and Half-Life: The overall structure will dictate oral bioavailability and elimination half-life. PK studies of antimalarial aminopyridine derivatives showed moderate oral bioavailability (59-69%) and terminal half-lives in the range of 2.5-3.0 hours in mice.[15] These parameters are critical for determining dosing regimens.
Table 2: Pharmacokinetic Parameters of Representative Antimalarial Aminopyridines
| Compound | Route | Cₘₐₓ (µM) | Tₘₐₓ (h) | t₁/₂ (h) | Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|
| Cmpd 1 | Oral | 1.9 | 1.0 | 2.53 | 69 | [15] |
| Cmpd 1 | IV | N/A | N/A | 0.87 | N/A | [15] |
| Cmpd 2 | Oral | 3.3 | 0.5 | 2.96 | 59.7 | [15] |
| Cmpd 2 | IV | N/A | N/A | 0.68 | N/A |[15] |
Conclusion and Future Directions
The 3-chloro-5-(trifluoromethyl)anthranilic acid scaffold is a highly valuable starting point for the development of new therapeutic and agrochemical agents. The literature clearly demonstrates that its derivatives possess potent biological activities, particularly in the realms of oncology, virology, and insecticide development. The combination of the electron-withdrawing chloro and trifluoromethyl groups creates a unique chemical environment that can be exploited to achieve high potency and desirable physicochemical properties.
Future research should focus on several key areas:
-
Expansion of Biological Screening: Derivatives should be screened against a broader range of biological targets, including kinases, proteases, and GPCRs, to uncover novel therapeutic applications.
-
Pharmacokinetic Optimization: A systematic investigation of the ADME properties of lead compounds is essential. Modifications aimed at improving solubility, metabolic stability, and oral bioavailability will be critical for translating in vitro activity into in vivo efficacy.
-
Mechanism of Action Studies: For promising hits, detailed mechanistic studies are required to identify the precise molecular targets and pathways responsible for their biological effects.
-
Exploration of Novel Derivatizations: Advanced synthetic methods should be employed to explore novel chemical space, including the synthesis of heterocyclic derivatives fused to the core anthranilic acid ring.
By leveraging the principles of medicinal chemistry and a deep understanding of structure-activity relationships, the 3-chloro-5-(trifluoromethyl)anthranilic acid scaffold will undoubtedly continue to yield novel compounds with significant potential to address unmet medical and agricultural needs.
References
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- International Journal of Pharmaceutical Sciences. (2024, July 30). Chandrashekhara Kumar B, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 7, 2143-2174.
- PubMed. (2019, December 4). Synthesis of Anthranilic Diamide Derivatives Containing Moieties of Trifluoromethylpyridine and Hydrazone as Potential Anti-Viral Agents for Plants.
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